![molecular formula C10H16O B14593902 [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde CAS No. 61394-32-9](/img/structure/B14593902.png)
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde: is an organic compound characterized by a cyclopentene ring substituted with an isopropyl group and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopentene derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
[3-(Propan-2-yl)cyclopent-2-en-1-yl]acetaldehyde: This compound differs by the position of the double bond in the cyclopentene ring.
[3-(Propan-2-yl)cyclopent-3-en-1-yl]methanol: This compound has a hydroxyl group instead of an aldehyde group.
Uniqueness: The unique structural feature of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is the presence of both an isopropyl group and an aldehyde group on a cyclopentene ring
特性
CAS番号 |
61394-32-9 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-(3-propan-2-ylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-4-3-9(7-10)5-6-11/h4,6,8-9H,3,5,7H2,1-2H3 |
InChIキー |
YHGKYHVLZMDKHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CCC(C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


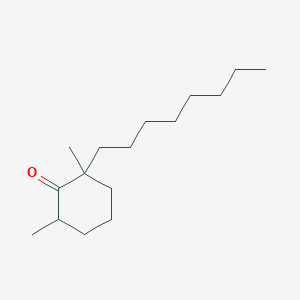
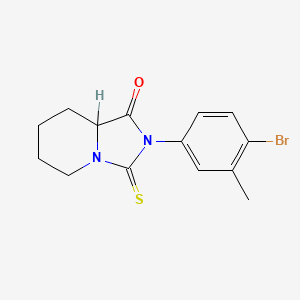


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
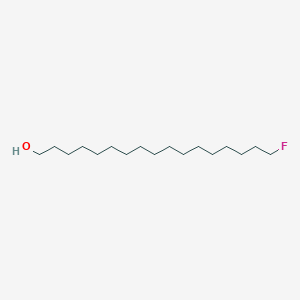
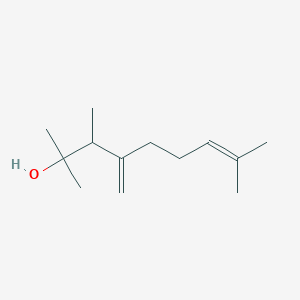


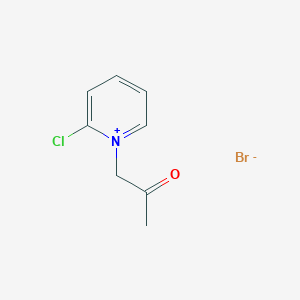
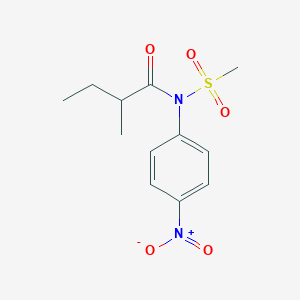
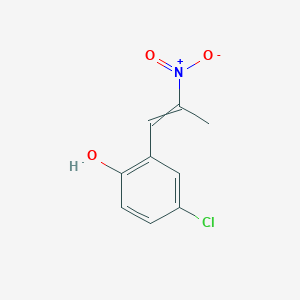
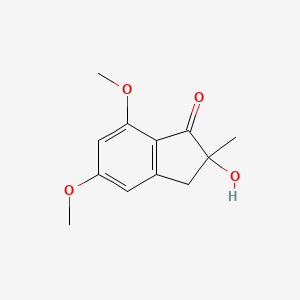
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
